molecular formula C13H14N4O3S B4891649 benzyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate

benzyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate

Cat. No. B4891649
M. Wt: 306.34 g/mol
InChI Key: LDLKUNXNYVANLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions, including cyclocondensation and Ugi reactions. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides involves Ugi reactions followed by treatment with sodium ethoxide to yield pseudopeptidic [1,2,4]triazines, indicating complex synthesis pathways for similar compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Molecular Structure Analysis

The molecular structure of related triazine compounds has been elucidated through techniques like X-ray diffraction, revealing detailed insights into their atomic arrangements. For instance, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one was determined, showcasing the importance of intermolecular hydrogen bonding and pi-pi stacking interactions in stabilizing the structure (Hwang, Tu, Wang, & Lee, 2006).

Chemical Reactions and Properties

Chemical transformations of triazine derivatives include ring-opening reactions and intramolecular cyclizations. For instance, N-thioacyl 1,3-amino alcohols synthesized from N-benzyl thioamides undergo cyclization to yield oxazines, highlighting the reactivity of the triazine ring under various conditions (Murai, Sano, Kawai, Aso, & Shibahara, 2005).

Physical Properties Analysis

The physical properties of triazine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies like the crystal structure analysis of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide indicate how hydrogen bonding and π···π interactions affect these properties (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Chemical Properties Analysis

Triazine derivatives exhibit a range of chemical properties, including antibacterial activities, as seen in the study on the synthesis and screening of 3-benzoyl-2-oxo/thioxo-1,2,3,4-tetrahydro-pyrimidine analogues. The study highlights the potential pharmaceutical applications of these compounds due to their inhibitory activities against various bacterial strains (Sawant & Bhatia, 2008).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

benzyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8(14-10-11(18)15-13(21)17-16-10)12(19)20-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,16)(H2,15,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLKUNXNYVANLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC2=NNC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate

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